1-(2-Chloroethyl)cyclohexan-1-ol
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Overview
Description
1-(2-Chloroethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H15ClO It is a cyclohexanol derivative where a chloroethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with ethylene oxide in the presence of hydrochloric acid, which introduces the chloroethyl group to the cyclohexane ring. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-(2-Chloroethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)cyclohexan-1-ol involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Comparison with Similar Compounds
Cyclohexanol: Lacks the chloroethyl group, making it less reactive in certain chemical reactions.
2-Chloroethylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclohexanone: An oxidized form of cyclohexanol, used in different chemical contexts.
Uniqueness: 1-(2-Chloroethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a chloroethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chloroethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDHQOPYCYXECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40894-07-3 |
Source
|
Record name | 1-(2-chloroethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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